molecular formula C8H13ClN2OS B2647967 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride CAS No. 1311314-83-6

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride

Cat. No. B2647967
CAS RN: 1311314-83-6
M. Wt: 220.72
InChI Key: XUMOBBLMCJUNKA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-(Thiophen-2-yl)acetamide . It is likely to be an aromatic amine .


Synthesis Analysis

While specific synthesis methods for “2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride” are not available, a related compound, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, has been used as a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature .

Scientific Research Applications

  • Herbicide Metabolism and Toxicology : Research on chloroacetamide herbicides, which share a similar structure to the compound , focuses on their metabolism and potential toxicological effects. Studies have explored the metabolic pathways of these compounds in liver microsomes of humans and rats, revealing insights into their biotransformation and potential carcinogenic effects (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Antimalarial Drug Development : Compounds with structures similar to the given chemical have been synthesized and evaluated for their antimalarial activity. This includes studies on the structure-activity relationships to enhance antimalarial potency against various Plasmodium species (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

  • Pharmacological Characterization of Novel Compounds : Investigations into novel compounds structurally similar to 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride have been conducted to understand their pharmacological properties. For instance, studies on κ-opioid receptor antagonists provide insights into their binding affinity and potential therapeutic applications in treating depression and addiction disorders (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

  • Green Chemistry in Drug Synthesis : The synthesis of analogues of common pharmaceuticals, such as paracetamol, using environmentally friendly methods has been explored. This includes the development of acetamide derivatives with potential analgesic and antipyretic properties (Reddy, Venkata, Reddy, & Dubey, 2014).

  • Environmental Fate and Behavior of Herbicides : Studies on acetochlor, a compound similar to the specified chemical, provide insights into its environmental fate, including its distribution in the hydrologic system and its interactions with soil and vegetation. This research is critical for understanding the ecological impact of such herbicides (Kolpin, Nations, Goolsby, & Thurman, 1996).

  • Biochemical Mechanisms of Herbicide Degradation : Investigations into the biochemical mechanisms involved in the degradation of herbicides like acetochlor, which share structural similarities with the compound of interest, are significant. This includes studies on enzymes like cytochrome P450 systems that play a role in the biodegradation process (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

  • Synthesis and Evaluation of Anticancer Agents : Research into the synthesis of new derivatives and their evaluation as anticancer agents is another application. This involves structural modifications of compounds to enhance their anticancer activity against specific cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Flavouring Substances in Food : The compound has been evaluated as a flavouring substance in food, with assessments focusing on its safety and potential health implications (Younes et al., 2018).

properties

IUPAC Name

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h2-4,9H,5-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMOBBLMCJUNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride

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